

Talabostat: A Comparative Analysis of Single-Agent vs. Combination Therapy Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Talabostat

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Talabostat (formerly PT-100), an inhibitor of dipeptidyl peptidases (DPPs) such as fibroblast activation protein (FAP), has been investigated as an anti-cancer agent both as a monotherapy and in combination with other treatments. This guide provides an objective comparison of its performance in these two settings, supported by experimental data from clinical trials.

At a Glance: Efficacy Showdown

Therapy Type	Key Findings
Single-Agent Talabostat	Modest clinical activity observed. In a Phase II trial for metastatic colorectal cancer, no objective responses were seen, though 21% of patients achieved stable disease.[1][2][3]
Combination Therapy	Demonstrates potential for synergistic effects, though results vary. Combination with cisplatin in advanced melanoma showed a 13.9% partial response rate in evaluable patients.[4] When combined with rituximab for chronic lymphocytic leukemia, a 21% partial response rate was observed in patients who had failed previous therapies.[5] A combination with pembrolizumab in advanced solid tumors resulted in a 47% disease control rate.[6]

Quantitative Data Summary

The following tables provide a detailed look at the quantitative outcomes from key clinical trials of **talabostat** as a single agent and in combination therapies.

Table 1: Efficacy of Talabostat as a Single Agent

Cancer Type	Phase	Number of Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Metastatic Colorectal Cancer	II	28	0%	21% (Stable Disease)	1.6 months	Not Reported

Data sourced from a Phase II trial in patients with previously treated metastatic colorectal cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Efficacy of Talabostat in Combination Therapy

Cancer Type	Combination Agent	Phase	Number of Patients (evaluable)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Advanced Solid Tumors	Pembrolizumab	II	31 (19)	5.3% (unconfirmed PR)	47%	2.7 months	20.5 months
Advanced Melanoma	Cisplatin	II	74 (43)	13.9% (Partial Response)	60.4% (PR + SD)	2.8 months	8.5 months
Chronic Lymphocytic Leukemia	Rituximab	II	20 (19)	21% (Partial Response)	84% (PR + SD)	3.6 months	Not Reported
Non-Small Cell Lung Cancer	Docetaxel	II	42	7.1% (2 PR, 1 CR)	Not Reported	Not Reported	Not Reported

Data for Advanced Solid Tumors with Pembrolizumab from a Phase II basket study.[6] Data for Advanced Melanoma with Cisplatin from a Phase II trial in second-line stage IV melanoma.[4][7][8] Data for Chronic Lymphocytic Leukemia with Rituximab from a Phase II study in patients previously treated with a rituximab/fludarabine regimen.[5] Data for Non-Small Cell Lung Cancer with Docetaxel from a Phase II trial in patients who failed previous platinum-based chemotherapy.[9]

Experimental Protocols

Talabostat as a Single Agent in Metastatic Colorectal Cancer

- Study Design: This was a single-arm, open-label Phase II study.[\[1\]](#)[\[3\]](#)
- Patient Population: Patients enrolled had metastatic colorectal cancer and had previously received systemic chemotherapies.[\[1\]](#)[\[2\]](#)[\[3\]](#) Eligibility required measurable disease, a performance status of 0 to 2, and adequate organ function.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Dosing Regimen: Patients were treated with 200 µg of Val-boroPro (**Talabostat**) administered orally twice daily (BID) continuously.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Endpoint Assessments: Tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST).[\[1\]](#)

Talabostat in Combination with Pembrolizumab for Advanced Solid Cancers

- Study Design: This was an open-label, Phase II basket trial.[\[6\]](#)
- Patient Population: The study enrolled 31 patients with various advanced solid tumors.[\[6\]](#) The trial included two cohorts: cohort A for checkpoint inhibitor (ICI) naive patients and cohort B for ICI pretreated patients.[\[6\]](#)
- Dosing Regimen: Patients received **talabostat** orally twice daily on days 1-14 and pembrolizumab intravenously over 30 minutes on day 1.[\[10\]](#)[\[11\]](#) Cycles were repeated every 21 days.[\[10\]](#)[\[11\]](#)
- Endpoint Assessments: The primary objectives were to assess dose-limiting toxicity (DLT) rates and response rates using RECIST v1.1 and immune RECIST (iRECIST).[\[6\]](#)

Talabostat in Combination with Cisplatin for Advanced Melanoma

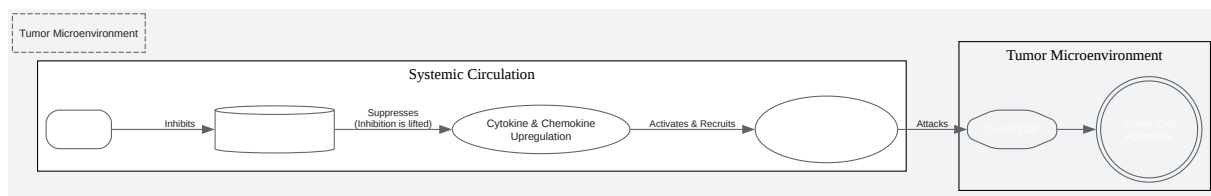
- Study Design: This was a Phase II, open-label, single-arm study.[\[7\]](#)[\[8\]](#)
- Patient Population: 74 patients with unresectable stage IV metastatic melanoma with no more than one prior chemotherapy or biotherapy for stage IV disease were enrolled.[\[4\]](#)

- Dosing Regimen: Patients received four 3-week cycles of cisplatin (75 mg/m² on day 1) and **talabostat** (300 µg twice daily orally on days 2 to 15).[4] Dose escalation to **talabostat** 400 µg twice daily was dependent on tolerability.[4] Following the combination cycles, patients continued with single-agent **talabostat** until disease progression or unacceptable toxicity.[4]
- Endpoint Assessments: The primary endpoint was overall response.[7][8] Secondary endpoints included the rate of complete responses, duration of objective response, progression-free survival (PFS), and overall survival.[7][8]

Talabostat in Combination with Rituximab for Chronic Lymphocytic Leukemia (CLL)

- Study Design: This was a single-arm, open-label Phase II study.[5]
- Patient Population: The study included patients with advanced CLL who had previously been treated with a rituximab/fludarabine regimen.[5]
- Dosing Regimen: The 28-day treatment course consisted of rituximab 375mg/m² on Days 1, 8, 15, and 22, with **talabostat** 300mcg BID tablets for 6 days following each rituximab infusion.[5]
- Endpoint Assessments: The primary endpoint was disease response evaluated per NCI-WG criteria.[5]

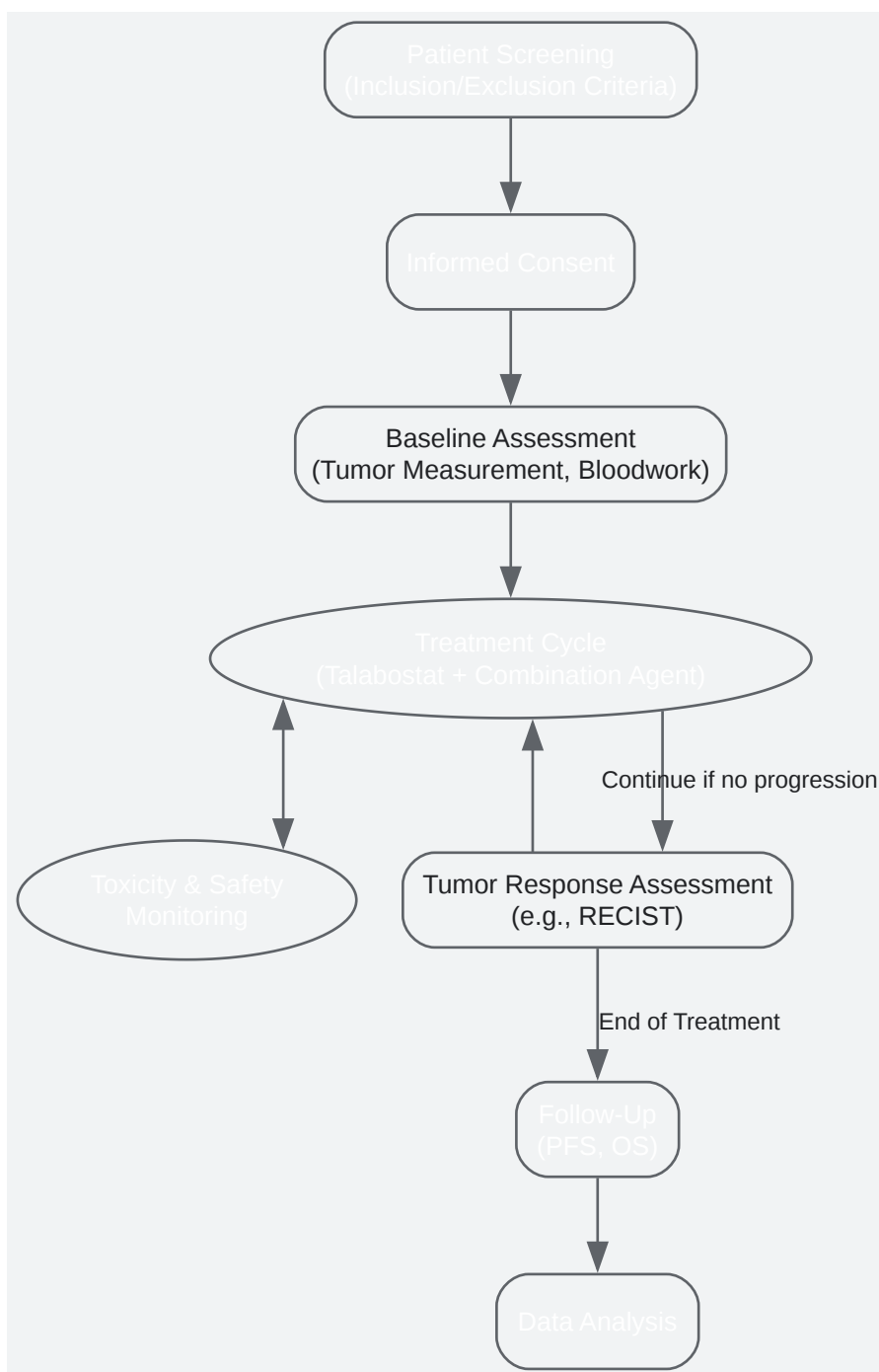
Visualizing the Mechanisms and Processes Signaling Pathway of Talabostat



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Caption: **Talabostat** inhibits DPPs, leading to increased cytokine and chemokine levels, which in turn stimulate an anti-tumor immune response.

Experimental Workflow for a Typical Combination Therapy Trial



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